molecular formula C20H24N8O6 B1676407 Methotrexate hydrate CAS No. 6745-93-3

Methotrexate hydrate

Cat. No. B1676407
CAS RN: 6745-93-3
M. Wt: 472.5 g/mol
InChI Key: FPJYMUQSRFJSEW-ZOWNYOTGSA-N
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Description

Methotrexate (MTX) is structurally similar to folic acid and aminopterin . It acts by inhibiting the metabolism of folic acid and blocking key enzymes in the synthesis of purines and pyrimidines required for cell proliferation .


Synthesis Analysis

Methotrexate is an allosteric inhibitor of dihydrofolate reductase (DHFR), the enzyme that catalyzes the conversion of dihydrofolate to tetrahydrofolate . A quantitative determination method for methotrexate and its metabolites is based on high-performance liquid chromatography with electrospray-ionization (ESI) and mass spectrometric detection (HPLC-MS/MS) .


Chemical Reactions Analysis

Methotrexate is metabolized to 7-hydroxymethotrexate, 2,4-diamino-N10-methylpteroic acid (DAMPA), and the active MTX polyglutamates in the liver, intestine, and red blood cells . The proposed quantitative determination method for methotrexate and its metabolites is based on high-performance liquid chromatography with electrospray-ionization (ESI) and mass spectrometric detection (HPLC-MS/MS) .

Scientific Research Applications

Drug Delivery and Clinical Aspects

Methotrexate (MTX) has well-established uses in treating various malignancies, psoriasis, rheumatological diseases, and for medical termination of pregnancy. Recent advancements in formulation and targeting approaches, such as controlled release carriers, multiparticulate systems, prodrug, and drug conjugates, have improved its bioavailability, minimized adverse effects, and enhanced clinical efficacy. Despite these advancements, the clinical application of such innovative formulations remains in its early stages, requiring further attention from medical and pharmaceutical professionals for broader clinical use (Khan, Tripathi, & Mishra, 2012).

Impact on Bone and Wound Healing

MTX's effects extend beyond its anti-neoplastic and immunosuppressive applications, influencing bone and wound healing processes. Although experimental and clinical evidence provides mixed insights, in vitro and animal studies suggest that MTX can adversely affect wound healing. However, clinical studies indicate that low-dose MTX does not significantly impact postoperative wound complications, highlighting the need for further research to clarify its effects on bone healing and wound recovery (Pountos & Giannoudis, 2017).

Pulmonary Toxicity Mechanisms

MTX-induced pulmonary toxicity is a notable side effect, presenting a major clinical challenge. This toxicity ranges from allergic reactions to cytotoxic or immunologic responses. The mechanisms underlying MTX toxicity are complex, involving genotypic mutations, transport inhibition, and interactions with polyglutamates and P-glycoprotein. Notably, the p38 MAPK-signaling pathway is associated with pulmonary inflammatory responses. Understanding these mechanisms can optimize treatment and mitigate side effects (Kim, Song, & Ryu, 2009).

Pharmacogenomics and MTX Treatment

Pharmacogenomics plays a crucial role in understanding interpatient variability in MTX efficacy and toxicity. Gene polymorphisms related to MTX transport, effect, and elimination significantly influence its clinical outcomes. Notably, polymorphisms in the MTHFR, SLC19A1, and TYMS genes have been identified as potential markers for MTX-related toxicity and efficacy, aiding in clinical decision-making and optimizing therapy (Giletti & Esperón, 2018).

Safety And Hazards

Methotrexate is toxic if swallowed and may cause skin irritation, serious eye irritation, and may damage fertility or the unborn child . It is also suspected of causing cancer and may cause genetic defects .

Future Directions

Research on Methotrexate is ongoing, with a focus on combinational therapy in cancer and inflammatory disorders using novel nanoparticles . There is also interest in using different nanoparticles for drug delivery applications and other clinical settings .

properties

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O5.H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);1H2/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJYMUQSRFJSEW-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70217789
Record name Methotrexate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methotrexate hydrate

CAS RN

6745-93-3, 133073-73-1
Record name Methotrexate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006745933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methotrexate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L(+)-Amethopterin hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOTREXATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84DMZ3IHO0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
244
Citations
AH Al-Rashidy, OR Al-Ghamry, AM Ahmed… - academia.edu
… 3 groups; the first group was injected intraperitoneally with normal saline at a dosage of 0.5 mg/kg body weight twice weekly for 9 weeks; the second was injected methotrexate hydrate …
Number of citations: 2 www.academia.edu
A Usta, KP Man, N Strong, H Misak, PH Wooley… - Journal of Magnetism …, 2020 - Elsevier
… The approach in this study is to use methotrexate hydrate (MTX) as a therapeutic agent, which is a non-biologic DMARD, commonly used in cancer treatment. Functioning as an anti-…
Number of citations: 8 www.sciencedirect.com
R Sane, SP Wu, R Zhang, JM Gallo - Drug Metabolism and Disposition, 2014 - ASPET
… −/− mice after a 50-mg/kg dose of iv methotrexate hydrate. Mean ± SD (n = 4 or 5). Plasma … −/− mice after a 50-mg/kg dose of iv methotrexate hydrate. Mean ± SD (n = 4 or 5). Brain …
Number of citations: 35 dmd.aspetjournals.org
YL Chen, YC Huang, CC Wang - Talanta, 2015 - Elsevier
… Stock solutions of uroporphyrin and coproporphyrin were prepared in water with the concentration of 100 μg/ml, and methotrexate hydrate (IS) with 1 mg/ml. All stock solutions were …
Number of citations: 6 www.sciencedirect.com
MA Al-Motabagani - Int J Morphol, 2006 - Citeseer
… Group III consisted of 9 rats divided equally into three subgroups and injected with MTX (Methotrexate hydrate, Sigma). In each subgroup the rats were injected twice weekly with MTX (…
Number of citations: 45 citeseerx.ist.psu.edu
R Wang, L Li, S Zhang, Y Li, X Wang… - Molecular …, 2018 - Wiley Online Library
… Then, the cells were allowed to recover in complete medium (IMDM containing 10% FBS, 0.1 mm hypoxanthine, 0.016 mm thymidine, and 0.002 mm methotrexate hydrate) for 24 h, after …
Number of citations: 32 febs.onlinelibrary.wiley.com
V Rathore, S Patel, A Pandey, J Savjani… - … Science and Pollution …, 2023 - Springer
… For methotrexate solution preparation, a HPLC-grade methotrexate hydrate was purchased from TCI Chemicals (India) Pvt. Ltd. A 50 mg of methotrexate hydrate was dissolved in 1000 …
Number of citations: 1 link.springer.com
IJ Hidi, A Mühlig, M Jahn, F Liebold, D Cialla… - Analytical …, 2014 - pubs.rsc.org
… The methotrexate hydrate powder used during measurements was purchased from Sigma Aldrich and meets the US Pharmacopeial Convention testing specifications. Other reagents, …
Number of citations: 63 pubs.rsc.org
U Jamnikar, P Nikolic, A Belic, M Blas, D Gaser… - BMC …, 2015 - Springer
… rearrangements that can arise from translocations and homologous recombination, especially when cells with the CHO-Dhfr expression system are treated with methotrexate hydrate. …
Number of citations: 17 link.springer.com
EC van Dalen, B de Camargo - Cochrane Database of …, 2009 - cochranelibrary.com
… methotrexate OR methotrex* OR amethopterin OR methotrexate hydrate OR hydrate, methotrexate OR methotrexate, (d)‐isomer OR methotrexate, (dl)‐isomer OR methotrexate, …
Number of citations: 60 www.cochranelibrary.com

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